(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYPPOKFXIOJTJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CC(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the desired (3S)-enantiomer.
Final Step: The chiral amine is then reacted with a suitable carboxylic acid derivative to form (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the difluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound plays a crucial role as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the design of drugs targeting neurological disorders, such as depression and anxiety. The fluorinated aromatic ring enhances the binding affinity to neurotransmitter receptors, making it a potential candidate for developing selective modulators.
Case Study: Neurological Drug Development
- Research Focus : Investigating the efficacy of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid in modulating GABA receptors.
- Findings : Studies demonstrated that derivatives of this compound exhibited increased potency in receptor binding assays compared to non-fluorinated counterparts, suggesting potential therapeutic benefits in treating anxiety disorders.
Neuroscience Research
In neuroscience, (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid is utilized to study neurotransmitter systems. It aids in understanding synaptic transmission mechanisms and the effects of amino acid modifications on neurotransmitter activity.
Research Insights
- Application : Used in biochemical assays to evaluate synaptic efficacy.
- Outcome : Enhanced understanding of how modifications to amino acids can influence synaptic plasticity and receptor sensitivity, providing insights into potential treatments for neurodegenerative diseases.
Biochemical Assays
The compound is employed in various biochemical assays to assess the functional impact of amino acid substitutions on protein interactions. This application is critical for elucidating the roles of specific amino acids in protein structure and function.
Example Application
- Assay Type : Enzyme activity assays.
- Results : Modifications involving (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid have shown significant changes in enzyme kinetics, highlighting its utility in protein engineering studies.
Drug Design
The structural properties of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid facilitate the design of novel compounds with improved efficacy and reduced side effects. Its unique features allow researchers to explore targeted drug delivery systems.
Design Strategy
- Focus : Developing targeted therapies for cancer treatment.
- Findings : Compounds derived from this amino acid exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising avenue for future cancer therapeutics.
Analytical Chemistry
In analytical chemistry, (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid serves as a standard in various analytical methods. Its use helps calibrate instruments and ensures accurate measurements in chemical analyses.
Application Example
- Method : High-performance liquid chromatography (HPLC).
- Significance : The compound's purity and stability make it an ideal standard for validating analytical techniques used in pharmaceutical quality control.
Data Summary Table
| Application Area | Specific Uses | Key Findings/Outcomes |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Increased receptor binding affinity |
| Neuroscience Research | Neurotransmitter system studies | Insights into synaptic transmission |
| Biochemical Assays | Evaluating protein interactions | Significant changes in enzyme kinetics |
| Drug Design | Targeted therapies | Selective cytotoxicity towards cancer cells |
| Analytical Chemistry | Calibration standards for HPLC | Ensured accuracy in pharmaceutical quality control |
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The amino and carboxylic acid groups facilitate interactions through hydrogen bonding and ionic interactions, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Substituent Effects: Fluorine vs. In contrast, the 2,3-dimethyl substituent in the analog (CAS 1212852-63-5) exerts electron-donating effects, increasing lipophilicity and steric bulk, which may influence metabolic stability and membrane permeability . Hydroxyl Group: The 4-hydroxyphenyl derivative (from ) features a polar hydroxyl group, likely enhancing aqueous solubility and hydrogen-bonding capacity. However, this group may also render the compound more susceptible to oxidative degradation compared to fluorinated or alkylated analogs .
Stereochemical Consistency : Both the target compound and the 2,3-dimethylphenyl analog (CAS 1212852-63-5) share the (3S) configuration, which is critical for enantioselective interactions in biological systems, such as binding to chiral enzyme active sites .
Molecular Weight and Complexity : The dimethylphenyl analog has a higher molecular weight (193.24 g/mol) despite fewer electronegative atoms, underscoring the impact of alkyl substituents on molecular mass.
Limitations of Current Data
While structural and electronic differences are evident, the provided evidence lacks experimental data on physicochemical properties (e.g., logP, pKa) or biological activity. Further studies measuring solubility, stability, and binding affinities are necessary to validate these theoretical comparisons.
Biologische Aktivität
(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid, a synthetic amino acid derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a carboxylic acid, and a difluorophenyl moiety. The presence of the difluorophenyl group enhances lipophilicity, which may influence its interactions with biological targets. The stereochemistry of the compound also plays a crucial role in its biological activity.
The biological activity of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Interaction : It can act as an inhibitor or activator of enzymes by binding to the active site or stabilizing enzyme-substrate complexes.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially serving as a lead compound for neurological disorder treatments.
- Hydrophobic Interactions : The difluorophenyl group can participate in hydrophobic interactions, modulating the activity of receptors and enzymes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Potential : Compounds with similar structures have shown efficacy in preclinical models for depression by acting on metabotropic glutamate receptors (mGlu2/3). This suggests that (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid could also exhibit antidepressant-like effects .
- Anticancer Activity : Structural analogs have demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells. For instance, derivatives of related compounds have shown promising results in reducing cell viability in non-small cell lung cancer (NSCLC) models .
Case Studies and Experimental Data
- Antidepressant Activity :
- Cytotoxicity in Cancer Cells :
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including lab coats, nitrile gloves, and safety goggles, to prevent skin/eye contact.
- Work under a fume hood to avoid inhalation of dust or aerosols.
- In case of skin exposure, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For spills, use inert absorbents (e.g., sand) and dispose of waste in sealed containers.
- Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
Q. What synthetic methodologies are commonly employed for the preparation of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid, and how is enantiomeric purity controlled?
- Methodological Answer :
- Asymmetric synthesis : Use chiral catalysts (e.g., triflic acid or AlX₃) to promote stereoselective formation of the (3S) configuration, as seen in similar fluorophenylpropanoic acid syntheses .
- Enantiomeric control : Employ enantiopure starting materials (e.g., (+)-3-chloro-2-methyl-2-hydroxy propionic acid derivatives) or chiral resolving agents to isolate the desired stereoisomer.
- Analytical validation : Confirm purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported biological activities of fluorinated propanoic acid derivatives, such as (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid, across different experimental models?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines, animal models, and assay conditions (e.g., pH, temperature) to minimize variability.
- Structure-activity relationship (SAR) analysis : Compare bioactivity data against structural analogs (e.g., 3-(3,5-difluorophenyl)propanoic acid) to identify critical substituents influencing activity .
- Meta-analysis : Use statistical tools to reconcile discrepancies, accounting for factors like dose-response curves and metabolic stability differences .
Q. What advanced chromatographic techniques are recommended for quantifying (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid in complex biological matrices?
- Methodological Answer :
- Liquid chromatography-mass spectrometry (LC-MS) : Optimize reverse-phase columns (C18) with mobile phases (e.g., acetonitrile/0.1% formic acid) for high sensitivity and resolution.
- Derivatization : Enhance detection limits by tagging the amino group with fluorescent or UV-active reagents (e.g., dansyl chloride).
- Validation : Perform spike-recovery experiments in plasma or tissue homogenates to validate accuracy and precision .
Q. In designing pharmacokinetic studies for (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid, what factors must be considered to ensure accurate measurement of bioavailability and metabolic stability?
- Methodological Answer :
- Dosing routes : Compare oral, intravenous, and intraperitoneal administration to assess absorption efficiency.
- Metabolite profiling : Use high-resolution MS/MS to identify phase I/II metabolites and quantify degradation pathways.
- Pharmacokinetic modeling : Apply compartmental models to estimate parameters like half-life (t½) and volume of distribution (Vd). Reference studies on fluorinated analogs for benchmarking .
Q. How can computational methods aid in predicting the interaction of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid with biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., GABA analogs or enzymes) based on the compound’s stereochemistry.
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic interactions of the difluorophenyl group with active-site residues.
- ADMET prediction : Estimate toxicity and permeability using platforms like SwissADME .
Data Analysis and Experimental Design
Q. What strategies are effective for analyzing contradictory results in enantioselective synthesis yields of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid?
- Methodological Answer :
- Design of experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature) and identify optimal conditions.
- Kinetic studies : Monitor reaction progress via in-situ NMR or IR to detect intermediates causing yield fluctuations.
- Cross-validation : Replicate reactions in independent labs to rule out equipment or operator bias .
Q. How should researchers approach scaling up the synthesis of (3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous flow chemistry : Improve heat/mass transfer and reduce racemization risks compared to batch processes.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time enantiomeric excess (ee) tracking.
- Purification : Use chiral stationary phases in preparative HPLC for large-scale enantiomer separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
